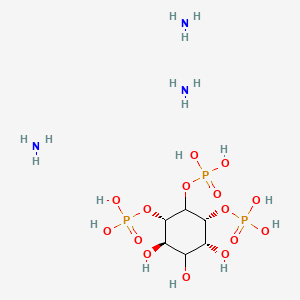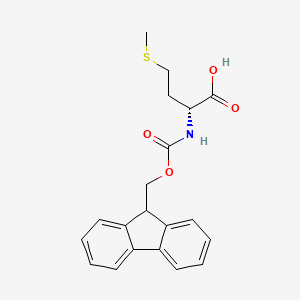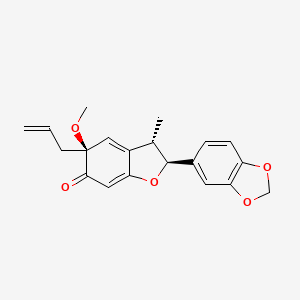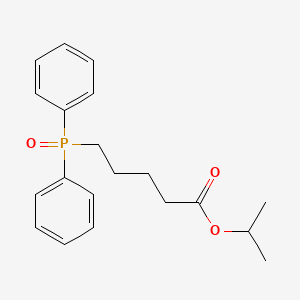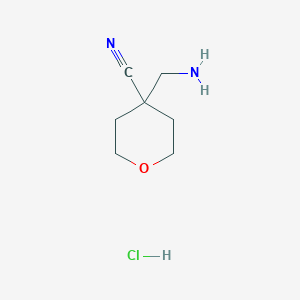
Barium hexafluoroacetylacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium hexafluoroacetylacetonate: is an inorganic compound with the chemical formula C10H2BaF12O4 . It is a white crystalline solid that is soluble in organic solvents such as ethanol and toluene but insoluble in water . This compound is often used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium hexafluoroacetylacetonate can be synthesized through the reaction of barium hydroxide with hexafluoroacetylacetone in an organic solvent. The reaction typically involves the following steps:
- Dissolution of barium hydroxide in an appropriate solvent such as ethanol.
- Addition of hexafluoroacetylacetone to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtration and drying of the resulting product to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Barium hexafluoroacetylacetonate undergoes various chemical reactions, including:
Coordination Reactions: It can form coordination complexes with other metal ions.
Substitution Reactions: The hexafluoroacetylacetonate ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Coordination Reactions: Typically involve the use of metal salts and organic solvents.
Substitution Reactions: Require specific ligands and catalysts to facilitate the substitution process.
Major Products Formed:
Coordination Complexes: Formation of complexes with metals such as copper, nickel, and zinc.
Substituted Compounds: Formation of new compounds with different ligands replacing the hexafluoroacetylacetonate ligands.
Scientific Research Applications
Chemistry: Barium hexafluoroacetylacetonate is used as a precursor in the synthesis of various coordination complexes and organometallic compounds. It is also employed in the study of metal-ligand interactions and catalysis .
Biology: In biological research, this compound is used as a reagent in the preparation of metal-containing biomolecules and in the study of metal ion transport and storage in biological systems .
Medicine: While not directly used in medicine, this compound is involved in the development of metal-based drugs and diagnostic agents. Its coordination complexes are studied for their potential therapeutic applications .
Industry: In industrial applications, this compound is used in the production of advanced materials, including thin films and coatings. It is also employed in the manufacturing of electronic components and as a catalyst in various chemical processes .
Mechanism of Action
Mechanism: The mechanism of action of barium hexafluoroacetylacetonate involves its ability to form stable coordination complexes with metal ions. The hexafluoroacetylacetonate ligands provide a strong binding affinity to metal ions, facilitating the formation of stable complexes .
Molecular Targets and Pathways: The primary molecular targets of this compound are metal ions. The compound interacts with metal ions through coordination bonds, leading to the formation of various metal-ligand complexes. These complexes can participate in different chemical reactions and catalytic processes .
Comparison with Similar Compounds
- Potassium hexafluoroacetylacetonate
- Rubidium hexafluoroacetylacetonate
- Strontium hexafluoroacetylacetonate
Comparison: Barium hexafluoroacetylacetonate is unique due to its specific coordination properties and the stability of its complexes. Compared to potassium and rubidium hexafluoroacetylacetonates, this compound forms more stable and diverse coordination complexes. Strontium hexafluoroacetylacetonate, on the other hand, has similar properties but differs in its reactivity and the types of complexes it forms .
Properties
CAS No. |
118131-57-0 |
|---|---|
Molecular Formula |
C10H2BaF12O4 |
Molecular Weight |
551.43 g/mol |
IUPAC Name |
barium(2+);1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H2F6O2.Ba/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2 |
InChI Key |
WUXISMDFUAVWSS-UHFFFAOYSA-L |
SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Ba+2] |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Ba+2] |
Origin of Product |
United States |
Q1: What are the advantages of using Barium hexafluoroacetylacetonate as a precursor for Chemical Vapor Deposition (CVD)?
A1: this compound, also known as Ba(hfa)2, offers advantages as a CVD precursor compared to other conventional fluorinated barium chelates like barium heptafluorodimethyloctanedionate (Ba(fod)2). Research indicates that Ba(hfa)2 sublimes at a lower temperature range (190-220°C) and demonstrates enhanced thermal stability. [] This characteristic allows for more controlled and efficient deposition of thin films during the CVD process.
Q2: What novel Barium β-diketone chelates have been investigated as potential alternatives to Ba(hfa)2 in CVD applications?
A2: Researchers have explored Barium bis chelates of 1,1,1,5,5,6,6,6-octafluoro-2,4-hexanedione (Hofhd) and 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione (Hdfhd) as potential alternatives to Ba(hfa)2 for CVD applications. [] These novel chelates exhibit even lower sublimation temperatures (190-220°C) and improved thermal stability compared to Ba(hfa)2, making them promising candidates for the fabrication of thin films like barium fluoride (BaF2).
Q3: Beyond its role in CVD, are there other applications where this compound is employed?
A3: While recognized for its role in CVD, this compound is also being explored as a precursor for synthesizing other materials. For instance, it plays a crucial role in the creation of high-temperature superconductors. [] This highlights its versatility and potential in diverse material science applications beyond thin film fabrication.
Q4: What are the limitations of using this compound as a precursor in material synthesis?
A4: Despite its advantages, research suggests that there are limitations associated with using this compound as a precursor. [] Further investigation and development of improved precursors are necessary to address these limitations and fully realize the potential of this compound in material science applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



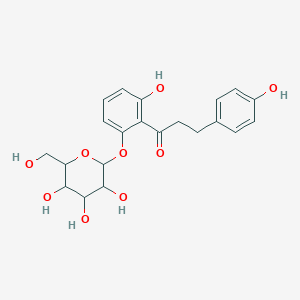
![VIC[mouse reduced]](/img/structure/B1141984.png)
